molecular formula C16H12N2O2 B1670569 Diftalone CAS No. 21626-89-1

Diftalone

Cat. No.: B1670569
CAS No.: 21626-89-1
M. Wt: 264.28 g/mol
InChI Key: CXSJGNHRBWJXEA-UHFFFAOYSA-N
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Description

Diftalone, also known as Aladione, is a non-steroidal anti-inflammatory agent. It is a small molecule drug with the molecular formula C16H12N2O2. This compound has been studied for its anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diftalone involves the reaction of phthalic anhydride with hydrazine to form phthalazine-1,4-dione. This intermediate is then subjected to further reactions to produce this compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Diftalone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diftalone has been extensively studied for its anti-inflammatory properties. It has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its effects on enzyme induction and its potential carcinogenic activity. Studies have shown that this compound can induce hepatic microsomal enzymes and has been associated with hepatocellular tumors in animal models .

Mechanism of Action

Diftalone exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, and their inhibition leads to a reduction in inflammation and pain. This compound also affects other molecular targets and pathways involved in the inflammatory response .

Comparison with Similar Compounds

Diftalone is similar to other non-steroidal anti-inflammatory agents such as phenylbutazone. this compound has shown a different profile in terms of enzyme induction and potential carcinogenic activity. Unlike phenylbutazone, this compound has been associated with hepatocellular tumors in animal models. Other similar compounds include indomethacin and phenacetin, which also exhibit anti-inflammatory properties but differ in their absorption and metabolic profiles .

Properties

CAS No.

21626-89-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

5,12-dihydrophthalazino[3,2-b]phthalazine-7,14-dione

InChI

InChI=1S/C16H12N2O2/c19-15-13-7-3-1-5-11(13)9-17-16(20)14-8-4-2-6-12(14)10-18(15)17/h1-8H,9-10H2

InChI Key

CXSJGNHRBWJXEA-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3

Canonical SMILES

C1C2=CC=CC=C2C(=O)N3N1C(=O)C4=CC=CC=C4C3

Appearance

Solid powder

21626-89-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aladione
diftalone
L 5418
phthalazino-(2,3-b)-phthalazine-5,12(7H,14H)-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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